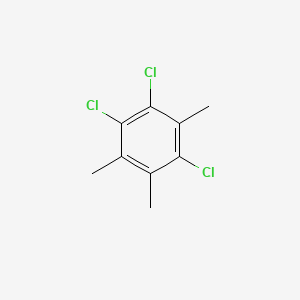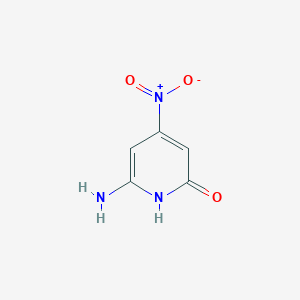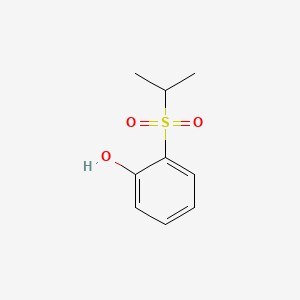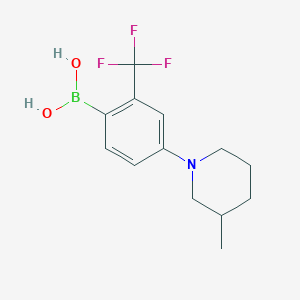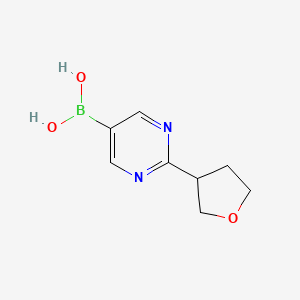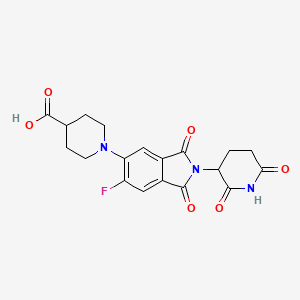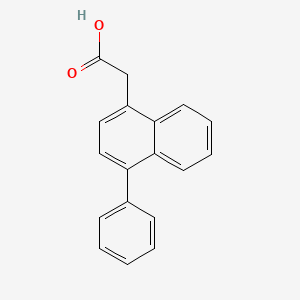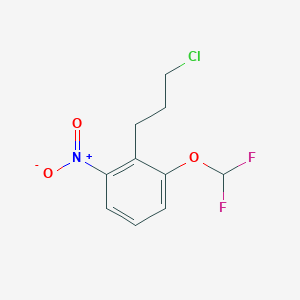![molecular formula C13H14O4 B14073455 4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
4-[2-(Methoxycarbonyl)ethyl]cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methoxy group, a phenyl ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Aldol Condensation: The key step involves an aldol condensation reaction between a suitable aldehyde and a ketone to form the acrylic acid moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid may involve large-scale aldol condensation reactions followed by purification steps. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenylacrylic acid: A simpler analog without the methoxy group.
Uniqueness
(E)-3-(4-(3-Methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of the methoxy group and the specific arrangement of its functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[4-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H14O4/c1-17-13(16)9-7-11-4-2-10(3-5-11)6-8-12(14)15/h2-6,8H,7,9H2,1H3,(H,14,15) |
InChI Key |
GXGMNVFTYXVAET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


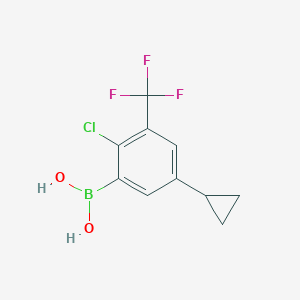
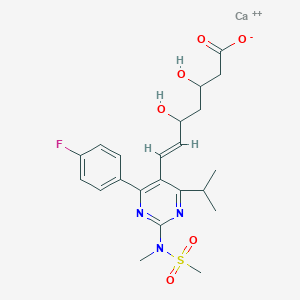
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
